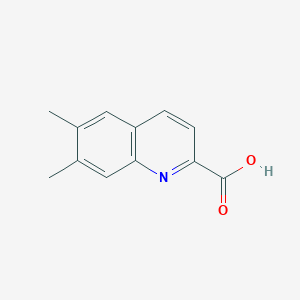

6,7-Dimethylquinoline-2-carboxylic acid

Description

Historical Perspectives and Foundational Principles of Quinoline (B57606) Chemistry

The journey into the world of quinoline chemistry began in 1834, when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. researchgate.net This discovery of a heterocyclic aromatic organic compound, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring, opened a new chapter in organic chemistry. researchgate.net Initially, the elucidation of its structure was a puzzle, with different researchers obtaining what they believed to be distinct isomers. However, it was August Hofmann who later recognized that these were, in fact, the same compound, with variations arising from impurities.

The fundamental structure of quinoline, a nitrogen-containing heterocycle, imparts it with unique chemical properties. The presence of the nitrogen atom in the aromatic system influences its reactivity, making it a weak base and susceptible to both electrophilic and nucleophilic substitution reactions. biointerfaceresearch.com The development of synthetic methods to create quinoline derivatives, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, has been pivotal in expanding the scope of quinoline chemistry and enabling the creation of a vast library of substituted quinolines for various applications. researchgate.net

Significance of Quinolines and Carboxylic Acids as Pharmacophores in Chemical Science

Both quinoline and carboxylic acid moieties are recognized as "privileged scaffolds" or critical pharmacophores in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds and approved drugs. researchgate.netacs.org

The Quinoline Moiety: The quinoline ring system is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. biointerfaceresearch.com Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. biointerfaceresearch.com The ability of the quinoline nucleus to intercalate with DNA, inhibit enzymes, and interact with various receptors contributes to its diverse pharmacological profile. The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological activity.

The Carboxylic Acid Moiety: The carboxylic acid group is another fundamental functional group in drug design. acs.org Its ability to participate in hydrogen bonding and electrostatic interactions makes it a key feature for binding to biological targets such as enzymes and receptors. nih.gov The acidic nature of the carboxyl group can also enhance the water solubility and bioavailability of a drug molecule. acs.org While sometimes associated with metabolic instability, the strategic placement of a carboxylic acid group is a common and effective strategy in the development of new therapeutic agents. acs.org

The combination of a quinoline scaffold with a carboxylic acid group, as seen in 6,7-Dimethylquinoline-2-carboxylic acid, therefore presents a compelling case for investigation, as it brings together two pharmacophores with well-established and potent biological potential.

Overview of the Research Trajectory for this compound Inquiry

Direct and extensive research specifically focused on this compound (CAS Number: 1092305-30-0) is limited in the current scientific literature. Its existence is documented in chemical supplier catalogs, and its basic properties are known. However, a dedicated and in-depth investigation into its synthesis, characterization, and biological activity is not yet prominent.

The research trajectory for this compound can be largely inferred and projected from studies on closely related analogues. For instance, research on other substituted quinoline-2-carboxylic acids has shown promising results. Studies on quinoline-2-carboxylic acid itself have demonstrated its potential as an inhibitor of α-glucosidase and α-amylase, suggesting possible applications in managing diabetes. medchemexpress.com Furthermore, derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antiproliferative and apoptotic activities against cancer cell lines. researchgate.net

Research into other dimethyl-substituted quinoline carboxylic acids has also been undertaken. For example, derivatives of 2,6-dimethylquinoline-4-carboxylic acid have been investigated as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for anticancer and anti-inflammatory drugs. nih.gov

Given this context, the research trajectory for this compound is likely to follow these established paths:

Synthesis and Characterization: The initial and fundamental step would be the development and optimization of synthetic routes to produce the compound in good yield and purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Based on the activities of related compounds, this compound would likely be screened for a range of biological activities. This would include assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, further research would involve the synthesis of a series of related analogues with variations in the substitution pattern. These SAR studies would help to identify the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6,7-dimethylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-5-9-3-4-10(12(14)15)13-11(9)6-8(7)2/h3-6H,1-2H3,(H,14,15) |

InChI Key |

ZMFLGLCNNRXFBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C=C2)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of Dimethylquinoline Carboxylic Acid Analogues

Microorganisms, particularly fungi and actinobacteria, are prolific producers of a vast array of secondary metabolites, including a variety of heterocyclic compounds. While the specific compound 6,7-dimethylquinoline-2-carboxylic acid has not been reported as a natural product from microbial sources, closely related derivatives have been isolated, shedding light on the biosynthetic capabilities of these organisms.

Isolation of Dimethylquinoline-2-carboxylic Acid Derivatives from Microbial Sources

Fungi of the genus Aspergillus are well-documented sources of diverse alkaloids. While the direct isolation of this compound from Aspergillus has not been described in the reviewed literature, these fungi are known to produce other quinoline-containing compounds. For instance, investigations into the metabolome of Aspergillus nidulans have led to the discovery of aspoquinolones, which are prenylated quinolin-2-one alkaloids. nih.gov The biosynthesis of these compounds is linked to the presence of multiple anthranilic acid synthase genes within the fungal genome. nih.gov Furthermore, some Aspergillus species have been shown to produce quinolactacins, which feature a 4-quinolone structure. acs.org These findings underscore the genetic and biochemical machinery within Aspergillus to synthesize quinoline-based molecules, suggesting that the production of other quinoline (B57606) carboxylic acid derivatives may be possible under specific culture conditions or in unexplored species.

Actinobacteria, particularly those from the genus Micromonospora, are a rich source of novel bioactive compounds. A significant finding in the context of this article is the isolation of 3,4-Dihydroxy-6,7-dimethyl-quinoline-2-carboxylic acid from a marine-derived actinomycete, Micromonospora sp. G019. nih.govresearchgate.net This discovery is a direct confirmation of the natural production of a this compound derivative by this microbial group. The compound was isolated from the culture broth of the actinomycete and its structure was elucidated using spectroscopic methods. researchgate.net This finding highlights the potential of marine actinomycetes as a source for novel quinoline alkaloids.

Additionally, other quinoline derivatives have been identified from actinomycetes. For example, actinoquinolines A and B, which contain a 3-hydroxyquinaldic acid (3-hydroxyquinoline-2-carboxylic acid) motif, were isolated from a marine-derived Streptomyces sp. researchgate.net The directed biosynthesis of echinomycin (B1671085) analogs in Streptomyces echinatus has also been achieved by feeding the culture with various quinoline-2-carboxylic acid precursors, including 6-methylquinoline-2-carboxylic acid. cdnsciencepub.com

The following table summarizes the key dimethylquinoline carboxylic acid analogue isolated from a microbial source as discussed.

| Compound Name | Microbial Source | Reference |

| 3,4-Dihydroxy-6,7-dimethyl-quinoline-2-carboxylic acid | Micromonospora sp. G019 | nih.govresearchgate.net |

Proposed Biosynthetic Pathways of Quinolyl Carboxylic Acids in Natural Systems

The biosynthesis of the quinoline ring in microorganisms is generally understood to originate from the shikimate pathway, leading to the formation of the aromatic amino acid L-tryptophan. L-tryptophan then serves as a key precursor for a wide range of secondary metabolites, including quinoline alkaloids.

The proposed biosynthetic pathway for quinoline carboxylic acids in microorganisms, such as fungi and actinomycetes, is thought to proceed via the degradation of tryptophan to anthranilic acid. Anthranilic acid is a central intermediate in the biosynthesis of many quinoline-containing natural products.

A general proposed pathway can be outlined as follows:

Tryptophan to Kynurenine Pathway: L-tryptophan is converted to kynurenine. This pathway is a common route for tryptophan catabolism in many organisms.

Formation of Anthranilic Acid: Kynurenine is then enzymatically converted to anthranilic acid.

Condensation and Cyclization: Anthranilic acid, or a derivative thereof, undergoes condensation with a second precursor molecule, often a short-chain carboxylic acid derivative (e.g., from fatty acid or polyketide biosynthesis), followed by cyclization to form the quinoline ring system. For instance, the biosynthesis of 4-quinolone compounds in some fungi has been shown to start from kynurenine. nih.govacs.org In bacteria, the formation of the quinoline ring in some antibiotics involves the condensation of anthraniloyl-CoA with malonyl-CoA. nih.gov

Tailoring Reactions: Following the formation of the basic quinoline carboxylic acid scaffold, a series of tailoring reactions, such as hydroxylation, methylation, and prenylation, can occur. These modifications are catalyzed by various enzymes, including oxidoreductases, methyltransferases, and prenyltransferases, leading to the structural diversity of quinoline alkaloids observed in nature. The methyl groups at the 6 and 7 positions of the quinoline ring in the derivative from Micromonospora sp. are likely installed by such tailoring enzymes.

The biosynthesis of thiopeptin (B1257131) antibiotics in Streptomyces species, which contain a quinaldic acid (quinoline-2-carboxylic acid) moiety, also originates from L-tryptophan. nih.gov This further supports the central role of tryptophan in the formation of quinoline-2-carboxylic acid derivatives in actinobacteria.

Advanced Synthetic Methodologies for 6,7 Dimethylquinoline 2 Carboxylic Acid and Its Structural Analogues

Direct Synthesis Strategies for the 6,7-Dimethylquinoline-2-carboxylic Acid Core

The construction of the fundamental this compound structure is primarily achieved through cyclization reactions that form the quinoline (B57606) ring system, often incorporating the required substituents from appropriately chosen precursors.

Two of the most classical and versatile methods for quinoline synthesis are the Pfitzinger reaction and the Friedländer condensation.

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the isatin to an isatoic acid intermediate, which then reacts with the carbonyl compound to form the quinoline-4-carboxylic acid. wikipedia.org To synthesize the 6,7-dimethylquinoline (B181126) core, this reaction would necessitate the use of 4,5-dimethylisatin (B1605237) as the starting precursor. The reaction of 4,5-dimethylisatin with pyruvic acid under basic conditions would theoretically yield 2,6,7-trimethylquinoline-4-carboxylic acid, demonstrating the reaction's utility in building similarly substituted quinolines. The general Pfitzinger reaction is valued for its reliability, though it is known to be sensitive to steric hindrance. researchgate.net

The Friedländer synthesis provides a more direct route to 2-substituted quinolines. This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. wikipedia.orgscispace.com The reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be 2-amino-4,5-dimethylbenzaldehyde, which would undergo condensation with pyruvic acid or its ester. A one-pot variation of this approach involves the in situ reduction of an o-nitroarylcarbonyl compound to the corresponding amine, which then immediately participates in the Friedländer condensation. quimicaorganica.org This method is highly efficient and compatible with a variety of functional groups. quimicaorganica.orgresearchgate.net

Table 1: Comparison of Pfitzinger and Friedländer Reactions for Quinoline Synthesis

| Feature | Pfitzinger Reaction | Friedländer Synthesis |

| Precursors | Isatin derivative and a carbonyl compound | 2-Aminoaryl aldehyde/ketone and a carbonyl compound |

| Product | Quinoline-4-carboxylic acid derivative | Quinoline derivative (substituents depend on reactants) |

| Catalyst | Typically basic (e.g., KOH) wikipedia.org | Acid or base (e.g., TsOH, KOH) wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Isatoic acid wikipedia.org | Schiff base or Aldol adduct wikipedia.org |

| Advantage | Well-established for quinoline-4-carboxylic acids. researchgate.net | Direct route, high versatility, one-pot variations available. quimicaorganica.orgresearchgate.net |

| Limitation | Limited to quinoline-4-carboxylic acids, sensitive to sterics. researchgate.net | Requires availability of specific 2-aminoaryl carbonyls. |

The key to synthesizing the target molecule lies in the selection of precursors that already contain the 6,7-dimethyl substitution pattern.

In a Friedländer-type approach, the synthesis of the crucial precursor, 2-amino-4,5-dimethylbenzaldehyde, is paramount. This can be achieved from 3,4-dimethylaniline (B50824) (3,4-xylidine). The aniline (B41778) can be subjected to formylation to introduce the aldehyde group, followed by nitration and subsequent reduction of the nitro group to an amine, strategically positioning the functional groups required for the cyclization.

An analogous synthesis has been reported for the closely related 6,7-dimethoxy-quinoline-2-carboxylic acid. chemicalbook.commdpi.com In this procedure, 6-nitroveratraldehyde (B1662942) (the dimethoxy analogue of 6-nitro-3,4-dimethylbenzaldehyde) is reduced to 6-aminoveratraldehyde. This intermediate is then reacted in a one-pot synthesis with ethyl pyruvate (B1213749) in the presence of sodium ethoxide to yield the target quinoline-2-carboxylic acid after hydrolysis. chemicalbook.com This highlights a viable and efficient pathway that can be adapted for the 6,7-dimethyl target by using the corresponding methylated precursors.

For a Pfitzinger-based synthesis, the required precursor is 4,5-dimethylisatin. This can be synthesized from 3,4-dimethylaniline through a multi-step sequence, typically involving reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization to yield the desired substituted isatin.

While building the ring from precursors is common, another strategy involves the functionalization of a pre-existing quinoline ring. Modern synthetic chemistry has seen significant advances in regioselective C-H activation, which allows for the direct introduction of functional groups at specific positions on the quinoline scaffold. mdpi.comnih.gov

The use of a quinoline N-oxide is a powerful strategy to direct functionalization to the C2 and C8 positions. researchgate.netresearchgate.net The N-oxide group activates the C2 position, making it susceptible to nucleophilic attack or metal-catalyzed coupling reactions. For instance, methods have been developed for the C2-carbamoylation and C2-alkylation of quinoline N-oxides. mdpi.comresearchgate.net While direct C2-carboxylation via C-H activation is less common, it is conceivable to introduce a group at the C2 position that can later be converted to a carboxylic acid. For example, a C2-methyl group could be oxidized, or a C2-halogen could be subjected to carboxylation via a Grignard reagent or palladium-catalyzed reaction. These methods offer an alternative synthetic logic, starting with a simple 6,7-dimethylquinoline and introducing the C2-carboxylic acid functionality at a later stage.

Synthetic Routes to Related Dimethylquinoline Carboxylic Acid Isomers

The synthetic principles used for this compound can be applied to generate a variety of structural isomers by changing the starting materials. The biological and material properties of quinoline derivatives are highly dependent on the substitution pattern, making the synthesis of isomers a topic of significant interest.

For example:

7,8-Dimethylquinoline-3-carboxylic acid has been synthesized, and its structure is documented. nih.govscbt.com Its synthesis would likely follow a Gould-Jacobs or related pathway, starting from 2,3-dimethylaniline.

5,7-Dimethylquinoline-3-carboxylic acid is another known isomer. sigmaaldrich.comchemicalbook.com Its synthesis would similarly start from the corresponding 3,5-dimethylaniline.

2,3-Dimethylquinoline-4-carboxylic acid can be prepared via a Pfitzinger reaction between isatin and 2-butanone, with the reaction yielding the product in high purity. uni.lu

2,4-Dimethylquinoline-3-carboxylic acid can be synthesized by the oxidation of 2,4-dimethylquinoline (B72138) using an oxidizing agent like potassium permanganate.

Table 2: Examples of Dimethylquinoline Carboxylic Acid Isomers and Synthetic Approaches

| Compound Name | CAS Number | Position of Groups | Potential Synthetic Route | Starting Materials |

| 7,8-Dimethylquinoline-3-carboxylic acid | 71082-60-5 scbt.com | 7,8-Me₂; 3-COOH | Gould-Jacobs | 2,3-Dimethylaniline, Diethyl ethoxymethylenemalonate |

| 5,7-Dimethylquinoline-3-carboxylic acid | 948293-95-6 sigmaaldrich.com | 5,7-Me₂; 3-COOH | Gould-Jacobs | 3,5-Dimethylaniline, Diethyl ethoxymethylenemalonate |

| 2,3-Dimethylquinoline-4-carboxylic acid | 643-91-4 | 2,3-Me₂; 4-COOH | Pfitzinger Reaction uni.lu | Isatin, 2-Butanone |

| 2,4-Dimethylquinoline-3-carboxylic acid | 5345-56-2 | 2,4-Me₂; 3-COOH | Oxidation | 2,4-Dimethylquinoline |

| 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid | 948290-22-0 scbt.com | 7-Cl; 2,8-Me₂; 3-COOH | Gould-Jacobs | 3-Amino-2-chloro-toluene derivative |

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a versatile handle for further chemical modification, allowing for the creation of a library of related compounds with potentially diverse activities. The most common derivatizations are the formation of esters and amides. medchemexpress.com

The synthesis of esters and amides from quinoline-2-carboxylic acid typically proceeds through the activation of the carboxylic acid, most commonly by converting it to an acyl chloride. ajchem-a.com This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ajchem-a.comnih.gov

Esterification: The resulting quinoline-2-carbonyl chloride is a highly reactive intermediate. It can be readily reacted with a wide range of alcohols (R'-OH) to form the corresponding esters. google.com This reaction is generally carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The esterification of carboxylic acids can also be achieved directly by heating with an alcohol in the presence of a strong acid catalyst like sulfuric acid, in what is known as Fischer esterification. chemguide.co.uk

Amidation: Similarly, the quinoline-2-carbonyl chloride can be reacted with primary or secondary amines (R'R''NH) to produce amides. nih.govsigmaaldrich.com This amidation reaction is typically high-yielding and allows for the introduction of a vast array of substituents at the amide nitrogen, significantly expanding the chemical diversity of the synthesized library. nih.gov

These derivatization reactions are crucial for structure-activity relationship (SAR) studies, where modifying the ester or amide group can have profound effects on the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

Formation of Mannich Bases and Schiff Bases from Quinoline-2-carboxylic Acid Derivatives

The derivatization of the quinoline nucleus is a cornerstone of medicinal chemistry, and the formation of Mannich and Schiff bases represents two key strategies for structural modification. These reactions introduce new pharmacophoric groups, often enhancing the biological profile of the parent molecule.

Mannich Bases are the products of an aminoalkylation reaction known as the Mannich reaction. nih.gov This classic three-component condensation involves a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govmdpi.com While the carboxylic acid group of this compound does not directly participate as the active hydrogen component, derivatization of the quinoline core or the carboxyl group can provide a substrate for the Mannich reaction.

A common synthetic strategy involves first converting the carboxylic acid to an amide. For instance, a general approach analogous to the synthesis of Mannich bases from cinchophen (B1669042) (2-phenylquinoline-4-carboxylic acid) can be applied. hakon-art.com The quinoline-2-carboxylic acid is first converted to its more reactive acyl chloride intermediate, which then reacts with ammonia (B1221849) to form the corresponding quinoline-2-carboxamide. hakon-art.com This amide possesses an active hydrogen on the nitrogen atom, which can then undergo a Mannich reaction with formaldehyde (B43269) and a suitable secondary amine to yield the target Mannich base. hakon-art.com This process effectively appends an aminomethyl group, which can improve solubility and introduce a new site for biological interactions. hakon-art.com

Schiff Bases , characterized by the azomethine or imine group (-C=N-), are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govresearchgate.net For derivatives of this compound, a versatile route to Schiff bases involves the initial conversion of the carboxylic acid into a hydrazide. This can be achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate. The resulting quinoline-2-carbohydrazide (B1604917) serves as the primary amine component for the subsequent reaction. Condensation of this hydrazide with various aromatic or heterocyclic aldehydes yields a diverse library of Schiff bases, incorporating a wide range of substituents. ajchem-a.com

Table 1: Synthetic Pathways to Mannich and Schiff Bases from Quinoline-2-Carboxylic Acid Precursors

| Derivative Type | Starting Material | Key Intermediates | Reagents for Final Step | Resulting Product Class |

|---|---|---|---|---|

| Mannich Base | Quinoline-2-carboxylic acid | Acyl chloride, Amide | Formaldehyde, Secondary Amine | N-aminomethylated quinoline-2-carboxamide |

| Schiff Base | Quinoline-2-carboxylic acid | Ester, Hydrazide | Aldehyde or Ketone | Quinoline-2-carbohydrazone (Schiff Base) |

Anhydride and Acyl Halide Intermediates in Derivatization

To facilitate the synthesis of derivatives such as esters and amides, the relatively unreactive carboxylic acid group of this compound is often converted into a more electrophilic intermediate. Acyl halides and acid anhydrides are the most common activated forms used for this purpose. jackwestin.com

Acyl Halides , particularly acyl chlorides, are highly reactive and can be readily prepared from carboxylic acids. The most common reagent for this transformation is thionyl chloride (SOCl₂). pressbooks.publibretexts.orgorgoreview.com The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orgorgoreview.com The subsequent attack by a chloride ion yields the acyl chloride. libretexts.org Oxalyl chloride is another effective reagent for this conversion. hakon-art.com The resulting 6,7-dimethylquinoline-2-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles (alcohols, amines) under mild conditions to form esters and amides, respectively. pressbooks.publibretexts.org

Acid Anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides are named by replacing "acid" with "anhydride" in the parent carboxylic acid's name. wikipedia.org Mixed anhydrides can be synthesized by reacting a carboxylic acid or its carboxylate salt with an acyl chloride. jackwestin.comlibretexts.org This reaction provides an activated acylating agent for subsequent transformations. A more specialized method for generating mixed anhydrides in situ involves the use of coupling reagents, such as 2-methyl-6-nitrobenzoic anhydride, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach is particularly useful for esterification under mild conditions. researchgate.net The reactivity of anhydrides, while generally less than that of acyl halides, is significantly higher than the parent carboxylic acid, allowing for efficient acylation of alcohols and amines. libretexts.org

Table 2: Common Reagents for the Formation of Acyl Halide and Anhydride Intermediates

| Intermediate | Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Byproducts (SO₂, HCl) are gaseous, simplifying purification. orgoreview.com |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Inert solvent, often at room temperature | Reaction conditions are typically milder than with SOCl₂. hakon-art.com |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | Ether | Standard method for preparing acyl bromides. orgoreview.com |

| Mixed Anhydride | Acyl Chloride + Carboxylate | Basic conditions | Creates a highly reactive acylating agent. jackwestin.com |

| Mixed Anhydride | 2-Methyl-6-nitrobenzoic anhydride | DMAP, Triethylamine | Mild conditions, suitable for sensitive substrates. researchgate.net |

Development of Novel Catalytic Approaches and Green Chemistry Principles in Quinoline Carboxylic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. The synthesis of the quinoline carboxylic acid scaffold, a key structure in many pharmaceuticals, has benefited significantly from the application of green chemistry principles and novel catalytic systems. researchgate.netijpsjournal.com These advancements aim to overcome the limitations of classical synthesis routes, such as the Doebner, Pfitzinger, and Friedländer reactions, which can involve harsh conditions, low yields, and toxic reagents. researchgate.netacs.org

A key focus has been the development of one-pot, multicomponent reactions (MCRs) that build molecular complexity in a single step, minimizing waste and improving atom economy. researchgate.net An improved Doebner reaction, for example, utilizes a three-component approach involving an aryl aldehyde, an amine, and pyruvic acid. researchgate.net The use of p-toluenesulfonic acid (p-TSA) as an efficient and inexpensive organocatalyst in a green dual-solvent system of water and ethylene (B1197577) glycol has been shown to produce quinoline-4-carboxylic acids in high yields under mild conditions. researchgate.net This method offers advantages such as simple reaction conditions, excellent conversion rates, and reduced reaction times. researchgate.net

The exploration of novel catalysts is central to these green approaches. Researchers have successfully employed heterogeneous catalysts, such as zeolite-based systems, for the gas-phase synthesis of quinolines from anilines and alcohols, with the catalyst's Lewis acid sites playing a crucial role in the reaction's success. rsc.org Furthermore, magnetic nanocatalysts, like Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, have been developed for solvent-free, one-pot synthesis of 2-arylquinoline-4-carboxylic acids, enabling high yields in very short reaction times. researchgate.net Other green techniques being applied include the use of microwave irradiation to accelerate reactions and the development of solvent-free reaction conditions, which significantly reduce environmental impact. researchgate.net

Table 3: Effect of Catalyst and Solvent on a Green Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | p-TSA | Acetonitrile | 6 | 25 |

| 2 | p-TSA | Dioxane | 6 | Trace |

| 3 | p-TSA | DMF | 6 | 5 |

| 4 | p-TSA | DMSO | 6 | Trace |

| 5 | p-TSA | Ethylene glycol | 3 | 67 |

| 6 | p-TSA | Water | 12 | 36 |

| 7 | p-TSA | Ethylene glycol/water (2:1) | 3 | 85 |

| 8 | (None) | Ethylene glycol/water (2:1) | 12 | 28 |

| 9 | Acetic Acid | Ethylene glycol/water (2:1) | 3 | 30 |

Data adapted from a study on a modified Doebner reaction, demonstrating the optimization of conditions for green synthesis. researchgate.net

Chemical Reactivity and Transformation Pathways of 6,7 Dimethylquinoline 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the quinoline (B57606) ring is a primary site for chemical modification, offering pathways to either remove the functionality or utilize it as a handle for constructing larger molecules.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction of quinoline-2-carboxylic acids. This transformation is typically achieved by heating the acid, often in the presence of a catalyst or in a high-boiling point solvent. The mechanism generally proceeds through a cyclic transition state, facilitated by the nitrogen atom of the quinoline ring, which stabilizes the resulting carbanionic intermediate at the C-2 position.

Control over the decarboxylation process is crucial for synthetic applications where the carboxylic acid group is required for subsequent reactions. Strategies to control or prevent premature decarboxylation include:

Temperature Control: Carefully managing the reaction temperature is the most direct method to control decarboxylation, as the reaction is thermally driven.

Salt Formation: Conversion of the carboxylic acid to its corresponding salt can increase its thermal stability and inhibit decarboxylation under certain conditions.

Derivative Formation: Converting the carboxylic acid to an ester or amide derivative can also prevent decarboxylation, as these functional groups are generally more stable to heat than the free acid.

A common method for the decarboxylation of aromatic carboxylic acids involves heating with soda lime, a mixture of calcium oxide and sodium hydroxide. libretexts.org For instance, heating the sodium salt of a carboxylic acid with soda lime results in the formation of a hydrocarbon and sodium carbonate. libretexts.org In the context of quinolines, pyrolysis with calcium oxide has been used to remove the carboxylic acid group from quinoline-4-carboxylic acid to yield the parent quinoline. pharmaguideline.com

Table 1: General Conditions for Decarboxylation of Aromatic Carboxylic Acids

| Method | Reagents/Conditions | Comments |

| Thermal Decarboxylation | Heating, often in a high-boiling solvent | Rate is dependent on the stability of the carbanionic intermediate. |

| Soda Lime Decarboxylation | Heating with soda lime (NaOH/CaO) | A classic and effective method for many aromatic carboxylic acids. libretexts.org |

| Pyrolysis of Salts | Heating of metal salts (e.g., with CaO) | Can provide a controlled route to decarboxylation. pharmaguideline.com |

The carboxylic acid group of 6,7-dimethylquinoline-2-carboxylic acid serves as a versatile anchor point for condensation and coupling reactions, enabling the construction of more elaborate molecules. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by another reactant. acsgcipr.org

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. libretexts.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction. libretexts.org

Amidation: The formation of amides is achieved by reacting the carboxylic acid with amines. This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

These condensation reactions are fundamental in medicinal chemistry for linking the quinoline core to other pharmacophores or for modifying the physicochemical properties of the molecule.

Table 2: Common Condensing Agents for Amide Bond Formation

| Condensing Agent | Abbreviation | Key Features |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | EDC | Water-soluble byproducts are easily removed by extraction. |

| 1-Hydroxybenzotriazole | HOBt | Often used with EDC to suppress side reactions and racemization. |

| 2-Methyl-6-nitrobenzoic anhydride | MNBA | Effective for macrolactonizations and can be used with equimolar amounts of reactants. |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Allows for selective amidation in the presence of alcohols. |

Modifications of the Quinoline Heterocyclic System

The quinoline ring system itself is a target for various chemical modifications, allowing for the introduction of new functional groups and the construction of fused ring systems.

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are generally directed to the benzene (B151609) portion of the heterocycle (positions 5, 6, 7, and 8). pharmaguideline.comreddit.com The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com

In the case of this compound, the two methyl groups at positions 6 and 7 are activating, ortho-, para-directing groups. The carboxylic acid at position 2 is a deactivating group. Therefore, electrophilic substitution is strongly favored to occur at the 5- and 8-positions of the benzene ring, which are ortho to the activating methyl groups. reddit.com This regioselectivity is a consequence of the stabilization of the cationic intermediate (the sigma complex) by the electron-donating methyl groups. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often using the elemental halogen with a Lewis acid catalyst. masterorganicchemistry.commakingmolecules.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. masterorganicchemistry.commakingmolecules.com However, these reactions can be challenging on quinoline systems due to the deactivating effect of the nitrogen atom and potential complexation of the Lewis acid catalyst with the quinoline nitrogen.

Nucleophilic substitution reactions on the quinoline ring preferentially occur at the electron-deficient 2- and 4-positions. quora.com The presence of the electronegative nitrogen atom makes these positions susceptible to attack by nucleophiles.

For this compound, the carboxylic acid group at the 2-position is not a good leaving group itself. However, it can be converted into a better leaving group, or a nucleophile could potentially attack the 4-position if a suitable leaving group is present there. For example, if the quinoline were to be halogenated, a subsequent nucleophilic substitution could replace the halogen. Studies on related chloroquinolines have shown that the chloro group can be displaced by various nucleophiles such as thiols, hydrazines, and amines. mdpi.com The reactivity can be influenced by the nature of the leaving group and the substituents on the ring. mdpi.com

The this compound scaffold can be used as a starting material for the synthesis of more complex, polycyclic heterocyclic systems through ring annulation reactions. These reactions involve the construction of a new ring fused to the existing quinoline core.

There are several general strategies for ring annulation on quinoline systems:

Reactions involving the existing substituents: The carboxylic acid at the 2-position and the methyl groups at the 6- and 7-positions can serve as handles for building new rings. For example, the carboxylic acid could be converted to an acyl chloride and then used in an intramolecular Friedel-Crafts reaction to form a new ring.

Cyclization reactions onto the quinoline core: Various synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are used to construct the quinoline ring itself and can be adapted to build upon it. pharmaguideline.comresearchgate.net Annulation reactions can also involve transition metal-catalyzed C-H activation pathways. mdpi.com For instance, a [4+2] annulation strategy using azidobenzaldehydes can lead to the formation of substituted quinolines. nih.gov

These advanced synthetic strategies open up possibilities for creating novel, complex heterocyclic compounds with potentially interesting biological activities.

Sophisticated Analytical and Spectroscopic Characterization of 6,7 Dimethylquinoline 2 Carboxylic Acid Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique that provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. researchgate.net Through a combination of one-dimensional and two-dimensional experiments, a complete structural map can be assembled.

One-dimensional NMR spectra offer a direct view of the distinct proton and carbon environments within the 6,7-dimethylquinoline-2-carboxylic acid molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the two methyl groups, and the acidic proton of the carboxyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position on the quinoline ring system. uncw.eduuncw.edu The two methyl groups (at C-6 and C-7) are expected to appear as sharp singlet signals in the upfield region (around δ 2.5 ppm). A characteristic feature is the highly deshielded carboxylic acid proton, which typically appears as a broad singlet far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon of the carboxyl group (C=O) is highly deshielded and appears significantly downfield (δ 165-185 ppm). oregonstate.edu The aromatic carbons of the quinoline ring will resonate in the δ 110-150 ppm range, while the methyl group carbons will be found much further upfield (δ 15-25 ppm). oregonstate.educhemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

The following table outlines the predicted NMR data based on established chemical shift principles and analysis of similar quinoline structures. Note: These are predicted values and may differ from experimental results.

| Position | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 8.2 - 8.4 | d | 1H |

| H-4 | 7.5 - 7.7 | d | 1H |

| H-5 | 7.9 - 8.1 | s | 1H |

| H-8 | 7.8 - 8.0 | s | 1H |

| 6-CH₃ | 2.4 - 2.6 | s | 3H |

| 7-CH₃ | 2.4 - 2.6 | s | 3H |

| -COOH | 11.0 - 13.0 | br s | 1H |

| Position | Predicted δ (ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 137 - 141 |

| C-4a | 128 - 132 |

| C-5 | 127 - 131 |

| C-6 | 138 - 142 |

| C-7 | 137 - 141 |

| C-8 | 125 - 129 |

| C-8a | 146 - 150 |

| 6-CH₃ | 20 - 23 |

| 7-CH₃ | 20 - 23 |

| -COOH | 168 - 172 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between H-3 and H-4, confirming their adjacent positions on the pyridine (B92270) ring. The absence of other correlations to H-5 and H-8 would support their assignment as isolated aromatic protons in their respective spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the unambiguous assignment of carbon signals based on their known proton attachments. For instance, the proton signal for H-5 would show a cross-peak to the C-5 carbon signal, and the signals for the methyl protons would correlate to the methyl carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR experiments for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four). nih.gov This is essential for connecting the different fragments of the molecule, especially around quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

Correlations from the 6-CH₃ protons to C-5, C-6, and C-7.

Correlations from the 7-CH₃ protons to C-6, C-7, and C-8.

Correlations from H-5 to C-4, C-6, and C-8a.

Correlations from H-3 to the carboxyl carbon (C-2) and C-4. These correlations would definitively place the methyl groups at the C-6 and C-7 positions and confirm the connectivity of the entire quinoline framework. researchgate.netacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in three-dimensional space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.orgcolumbia.edu This is crucial for confirming regiochemistry and understanding the molecule's conformation. libretexts.org For this planar aromatic system, key NOESY correlations would be expected between:

The H-5 proton and the protons of the 6-CH₃ group.

The H-8 proton and the protons of the 7-CH₃ group. The observation of these spatial proximities provides unequivocal evidence for the 6,7-disubstitution pattern. youtube.com

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis. colorado.edu

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. nih.govtheanalyticalscientist.com In positive ion mode ESI-MS, this compound (molecular weight: 201.22 g/mol ) would be expected to readily form a protonated molecule, [M+H]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of approximately 202.2. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 200.2. theanalyticalscientist.com The technique can also reveal the formation of adducts, such as sodium adducts [M+Na]⁺. acs.org

While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). fiveable.melibretexts.org This precision allows for the determination of the exact elemental composition of an ion. acs.orgresearchgate.net For this compound, the calculated exact mass of the protonated molecule [C₁₂H₁₂NO₂]⁺ is 202.0863. An experimental HRMS measurement matching this value would unambiguously confirm the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For quinoline carboxylic acids, several key fragmentation pathways are anticipated: chempap.orgresearchgate.net

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the entire COOH group as a radical, resulting in a fragment ion [M-COOH]⁺ at m/z 156.

Decarboxylation: The loss of a neutral carbon dioxide (CO₂) molecule is another characteristic pathway, yielding an ion at m/z 157. chempap.org

Loss of HCN: A hallmark fragmentation of the quinoline ring itself is the expulsion of hydrogen cyanide (HCN), which can occur from the molecular ion or subsequent fragment ions. chempap.orgrsc.org

Loss of Methyl Radical: Fragmentation could also involve the loss of a methyl radical (•CH₃) from the molecular ion or other fragments.

Analyzing these specific losses helps to piece together and confirm the structural features of the molecule, such as the presence of the carboxylic acid and the stable quinoline core. mcmaster.canih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the characteristic functional groups within the this compound scaffold.

FT-IR spectroscopy is instrumental in elucidating the structural features of quinoline carboxylic acid derivatives by detecting the vibrational modes of their functional groups. The infrared spectrum of a carboxylic acid is distinguished by several key absorption bands.

A hallmark of carboxylic acids is the very broad O–H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This significant broadening is a consequence of strong intermolecular hydrogen bonding between two carboxylic acid molecules, leading to the formation of a cyclic dimer. This broad O-H band often overlaps with the sharper C-H stretching vibrations of the aromatic ring and methyl groups. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature, manifesting as a strong and intense band between 1760 and 1690 cm⁻¹. orgchemboulder.comnih.gov The precise wavenumber of this absorption is sensitive to the molecular environment, including dimerization and conjugation. For quinoline-2-carboxylic acid, the C=O amide stretch has been observed at 1691 cm⁻¹. ajchem-a.com In studies of similar quinoline carboxylic acid derivatives, this C=O stretching vibration is a key diagnostic peak. nih.gov

Furthermore, the C–O stretching vibration and the O–H bending vibration provide additional confirmation of the carboxylic acid moiety. The C–O stretch is typically found in the 1320-1210 cm⁻¹ range, while the O–H bend gives rise to bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The stretching vibrations of the C-N bond within the quinoline ring are expected in the 1325–1314 cm⁻¹ range. mdpi.com

The infrared spectrum of quinoline-2-carboxylic acid can indicate the presence of both the neutral molecule and its zwitterionic form, where the proton from the carboxylic acid has transferred to the quinoline nitrogen. researchgate.net This is particularly relevant in the solid state.

Table 1: Characteristic FT-IR Absorption Bands for Quinolines and Carboxylic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O–H Stretch | 3300-2500 (very broad) | orgchemboulder.com |

| Carboxylic Acid | C=O Stretch | 1760-1690 | orgchemboulder.com |

| Quinoline Amide | C=O Stretch | 1691 | ajchem-a.com |

| Carboxylic Acid | C–O Stretch | 1320-1210 | orgchemboulder.com |

| Carboxylic Acid | O–H Bend | 1440-1395 and 950-910 | orgchemboulder.com |

| Quinoline Ring | C–N Stretch | 1325-1314 | mdpi.com |

Note: The exact positions of these bands can vary for this compound due to the specific substitution pattern.

In related quinoline derivatives, Raman spectroscopy has been effectively used alongside FT-IR to perform comprehensive vibrational assignments. nih.goviosrjournals.orgnih.gov For instance, the Raman spectra of carboxylic acids often show a characteristic, though sometimes weak, C=O stretching band that is less influenced by hydrogen bonding compared to its IR counterpart. ias.ac.in The vibrational modes of the quinoline ring, including ring stretching and deformation, are typically well-defined in the Raman spectrum.

While specific Raman data for this compound is not widely published, studies on similar molecules like quinoline-7-carboxaldehyde have utilized Raman spectroscopy to analyze the vibrational frequencies of the quinoline core and its substituents. researchgate.net The combination of FT-IR and Raman data, supported by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed and reliable assignment of the vibrational modes of the molecule. nih.goviosrjournals.orgnih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure and conjugated π-system of this compound. The quinoline ring system is a chromophore, meaning it absorbs light in the UV-Vis region. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring.

The electronic spectrum of quinoline itself exhibits multiple absorption bands corresponding to π→π* transitions. The introduction of the carboxylic acid group and the two methyl groups at the 6 and 7 positions will influence the energies of the molecular orbitals and thus shift the absorption maxima. acs.org

For quinoline derivatives, UV-Vis spectra are typically recorded in a solvent like ethanol (B145695) or methanol. ajchem-a.comresearchgate.net The analysis of the spectrum helps in understanding the extent of conjugation and the electronic effects of the substituents. For example, the electronic spectra of quinoline-7-carboxaldehyde have been studied in detail, providing insights into the electronic transitions. researchgate.net The carboxylic acid group, being an electron-withdrawing group, can affect the charge distribution and the energy of the electronic transitions within the quinoline system.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Wavelength Range (nm) | Description |

| π→π* | 200-400 | Electronic transitions within the conjugated quinoline ring system. |

Note: The specific λmax values for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For quinoline-2-carboxylic acid derivatives, X-ray crystallography can confirm the planarity of the quinoline ring system and reveal the orientation of the carboxylic acid group relative to the ring. It can also provide detailed information about the intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of carboxylic acids. rsc.org

Theoretical and Computational Chemistry Approaches to 6,7 Dimethylquinoline 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules. nih.gov These approaches solve the Schrödinger equation (or a simplified form of it) to determine a molecule's properties. For quinoline (B57606) derivatives, DFT, often using the B3LYP functional with a basis set like 6–31G'(d,p), is a common method for optimizing geometry and analyzing electronic properties. nih.govrsc.org

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 6,7-Dimethylquinoline-2-carboxylic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A key aspect of the conformational analysis for this molecule is the orientation of the carboxylic acid group relative to the quinoline ring. libretexts.org The rotation around the single bond connecting the carboxyl group to the quinoline core gives rise to different conformers with varying energy levels. researchgate.net Studies on structurally similar quinoline carboxylic acids show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. mdpi.com For instance, a hydrogen bond between the carboxylic proton and the quinoline nitrogen can lead to a more stable, planar conformer. researchgate.net The conformational energy landscape maps these different energy states, identifying the ground state (the most stable conformer) and the energy barriers for interconversion between different conformations. libretexts.org This analysis is crucial for understanding which molecular shape is most likely to be present under given conditions.

| Parameter | Description | Typical Finding |

|---|---|---|

| Dihedral Angle (N-C-C-O) | The angle defining the rotation of the carboxylic acid group. | Conformations with this angle near 0° or 180° are often energy minima. |

| Intramolecular H-Bond | Presence of a hydrogen bond between the carboxylic acid -OH and the quinoline nitrogen. | Often results in the most stable conformer, leading to a quasi-ring structure. mdpi.com |

| Energy Barrier to Rotation | The energy required to rotate the carboxylic acid group. | Typically low, allowing for rapid interconversion at room temperature. |

Frontier Molecular Orbital (FMO) theory is a critical tool for analyzing the chemical stability and reactivity of a molecule. nih.govrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chegg.com The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For quinoline derivatives, DFT calculations are used to determine the energies of these orbitals and predict the molecule's electronic behavior. nih.govrsc.org

Table 2: Predicted Frontier Molecular Orbital Properties Note: The values in this table are hypothetical examples based on general principles of FMO theory applied to similar aromatic carboxylic acids.

| Orbital | Description | Predicted Energy (Illustrative) | Implication |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.2 eV | Represents the ability to donate electrons; often localized on the electron-rich quinoline ring system. |

| LUMO | Lowest Unoccupied Molecular Orbital | -2.0 eV | Represents the ability to accept electrons; often involves the π-antibonding orbitals of the aromatic system. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.2 eV | A moderate gap suggests a balance of stability and potential reactivity. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com An MD simulation of this compound would model its behavior in a specific environment, such as in a solvent like water or an organic solvent. researchgate.netmdpi.com

These simulations can reveal how solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence the compound's conformational preferences. researchgate.net For example, in a polar solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds with water molecules, which could stabilize conformations different from those favored in the gas phase. researchgate.net MD simulations are also used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent. researchgate.net

In Silico Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of a compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). nih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, helping to assign experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid or C-H stretches of the methyl groups. researchgate.netresearchgate.net

Reactivity profiles can be predicted using data from electronic structure calculations. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl group and the nitrogen atom of the quinoline ring would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack.

Ligand-Protein Docking and Molecular Modeling for Predicted Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is central to drug discovery and helps in understanding the potential biological activity of a compound. nih.gov

For this compound, a molecular docking study would involve placing the molecule into the binding site of a target protein. researchgate.net The process uses scoring functions to estimate the binding affinity (often expressed in kcal/mol), with lower energy scores typically indicating a more favorable interaction. nih.govsemanticscholar.org The results provide a detailed 3D model of the complex, showing specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. semanticscholar.orgnih.gov For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, and the quinoline ring can participate in hydrophobic and π-stacking interactions, all of which are crucial for stable binding to a protein target. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinine |

| Chloroquine |

| Mefloquine |

| Amodiaquine |

| Brequinar (B1684385) |

Mechanistic Investigations of Biological Activities of 6,7 Dimethylquinoline 2 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Quinoline-2-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes involved in metabolic diseases. The primary mechanisms involve direct interaction with enzyme active or allosteric sites, leading to a modulation of their catalytic function.

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a critical strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Quinoline-2-carboxylic acid and its derivatives have demonstrated significant inhibitory effects against these enzymes. researchgate.net The presence of a carboxyl group on the quinoline (B57606) structure is considered important for this activity. researchgate.net

Studies on various quinoline derivatives show potent, low micromolar inhibition of α-glucosidase. nih.gov For instance, quinoline-2-carboxylic acid itself has been reported to have an IC50 value of 9.1 ± 2.3 µg/mL against α-glucosidase and 15.5 ± 1.9 µg/mL against α-amylase. researchgate.netnih.gov A library of indolo[1,2-b]isoquinoline derivatives, which contain a quinoline-like core, showed α-glucosidase inhibitory IC50 values ranging from 3.44 to 41.24 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 value: 640.57 ± 5.13 μM). mdpi.com

Kinetic studies have been performed to elucidate the mode of inhibition. For certain quinoline-1,3,4-oxadiazole hybrids, the mode of α-glucosidase inhibition was determined to be non-competitive, suggesting the compounds act as allosteric inhibitors, binding to a site other than the enzyme's active site. nih.gov In contrast, some thieno[2,3-b]quinoline derivatives and indolo[1,2-b]isoquinoline derivatives were found to be competitive or mixed-type reversible inhibitors. mdpi.comresearchgate.net Molecular docking simulations support these findings, indicating that these molecules can fit into the active site of α-glucosidase, forming hydrogen bonds and π-interactions with key amino acid residues like Phe-157, Phe-177, Asp-214, and His-279. researchgate.net

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 ± 2.3 µg/mL | researchgate.netnih.gov |

| Quinoline-2-carboxylic acid | α-Amylase | 15.5 ± 1.9 µg/mL | researchgate.net |

| Quinoline-oxadiazole derivative (Compound 24) | α-Glucosidase | 2.60 ± 0.01 µM | researchgate.net |

| Quinoline-oxadiazole derivative (Compound 27) | α-Glucosidase | 2.60 ± 0.01 µM | researchgate.net |

| Indolo[1,2-b]isoquinoline derivative (Compound 11) | α-Glucosidase | 3.44 ± 0.36 µM | mdpi.com |

| Acarbose (Standard) | α-Glucosidase | 38.25 ± 0.12 µM | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 640.57 ± 5.13 µM | mdpi.com |

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial flavin-dependent enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion, which halts cell cycle progression at the S-phase and suppresses cell growth, making it a valuable target for cancer and autoimmune diseases. nih.govnih.gov

Quinoline carboxylic acid scaffolds are prominent among DHODH inhibitors, exemplified by the well-studied compound brequinar (B1684385). nih.gov The mechanism of inhibition involves the binding of these molecules to the ubiquinone binding channel of the enzyme. nih.gov Structure-guided design has led to the development of potent quinoline-based analogues with IC50 values in the low nanomolar range. nih.govacs.org

The key interactions for binding and inhibition include:

Carboxylate Interaction : The carboxylic acid moiety is essential, forming a salt bridge with a positively charged arginine residue (e.g., R136) and a potential hydrogen bond with a glutamine residue (e.g., Q47) in the binding pocket. nih.gov

Hydrophobic Interactions : The quinoline core itself engages in hydrophobic interactions with various residues within a hydrophobic channel, including M43, L58, and A59. nih.gov

Novel Hydrogen Bonds : Optimized analogues have been designed to form new hydrogen bonds with other residues like T63 and Y356, sometimes mediated by a water molecule, which enhances binding affinity. nih.govacs.orgscinapse.io

The binding of these inhibitors stabilizes a specific conformation of the enzyme, preventing its catalytic activity. The differences in inhibitory potency between different quinoline derivatives and against DHODH from different species can often be explained by subtle variations in the amino acid residues within the binding pocket. nih.gov For example, the presence of a phenylalanine at position 62 in human DHODH allows for a better interaction with the aromatic ring of brequinar compared to a valine in the same position in rat DHODH, explaining its stronger binding to the human enzyme. nih.gov

Table 2: DHODH Inhibitory Activity of Selected Quinoline-Based Analogues

| Compound | DHODH IC50 | Reference |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 nM | nih.govacs.org |

| Analogue 43 | 26.2 ± 1.8 nM | nih.govacs.org |

| 1,7-Naphthyridine 46 | 28.3 ± 3.3 nM | nih.govacs.org |

| Brequinar (in DHODH) | 6 nM | nih.gov |

Antimicrobial Mechanisms of Action

The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of quinoline-2-carboxylic acid have been investigated for their activity against a range of pathogenic bacteria and fungi.

Quinolone carboxylic acids are known to exert their antibacterial effects primarily by inhibiting bacterial DNA synthesis. While specific mechanistic studies on 6,7-dimethylquinoline-2-carboxylic acid are limited, the general mechanism for the quinolone class involves targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately causing cell death.

In studies involving novel quinoline-2-carboxylic acid derivatives, significant activity has been observed against Staphylococcus aureus. ajchem-a.com Certain synthesized compounds showed high levels of activity against S. aureus, comparable to the antibiotic amoxicillin. ajchem-a.com

Against Enterococcus faecalis, a common nosocomial pathogen, resistance mechanisms often involve alterations in the cell membrane. nih.govnih.gov While the primary mechanism of quinolones is DNA gyrase inhibition, other mechanisms could be at play for different quinoline derivatives. For instance, some antimicrobial agents induce resistance in E. faecalis through the LiaFSR signaling system, which controls cell envelope homeostasis and can lead to the redistribution of cardiolipin (B10847521) microdomains in the cell membrane. nih.gov Deletion of the mprF gene in E. faecalis, which is involved in modifying membrane phospholipids, leads to increased susceptibility to certain cationic antimicrobial peptides. nih.gov This highlights the cell membrane as a crucial interface for the action of and resistance to antimicrobial compounds in this bacterium. Some novel small molecules have shown potent bactericidal effects against E. faecalis residing in dentinal tubules without inducing drug resistance. researchgate.net

The mechanism of action of quinolones against Gram-negative bacteria like Escherichia coli also centers on the inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is typically the primary target in many Gram-negative species. The outer membrane of Gram-negative bacteria presents an additional barrier that antimicrobial agents must cross, and resistance can emerge through mutations in porin channels, reducing drug influx, or through the action of efflux pumps that actively remove the drug from the cell.

Studies on pyridobenzothiazine acids, a class of quinolonecarboxylic acids, have demonstrated potent antibacterial activities against Gram-negative pathogens. nih.gov Similarly, newly synthesized derivatives of quinoline-2-carboxylic acid have been tested for their efficacy against E. coli, showing notable antimicrobial properties. ajchem-a.com Molecular docking studies of some [2,3'-biquinoline]-4-carboxylic acid analogs against E. coli DNA gyrase have shown strong binding affinities, supporting the proposed mechanism of action. semanticscholar.org

The mechanisms of antifungal action for quinoline derivatives can be multifaceted. Studies on various natural and synthetic compounds have revealed several ways they can inhibit fungal growth, particularly against opportunistic pathogens like Candida albicans.

Key antifungal mechanisms include:

Cell Membrane Disruption : A primary target for many antifungal agents is the fungal cell membrane, specifically the synthesis of ergosterol (B1671047), its main sterol component. nih.gov Azoles, a major class of antifungals, work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the ergosterol biosynthesis pathway. nih.gov It is plausible that certain quinoline derivatives could act similarly.

Cell Wall Integrity : The fungal cell wall, composed largely of chitin (B13524), is another potential target. Some antifungal compounds, such as dipicolinic acid, have been shown to inhibit chitin biosynthesis, leading to holes in the fungal membrane and eventual apoptosis. frontiersin.org

Mitochondrial Dysfunction : Some natural products can disrupt the mitochondrial membrane potential, interfering with ion homeostasis and ATP synthesis, which can trigger oxidative damage and lead to programmed cell death (apoptosis). nih.gov

Efflux Pump Inhibition : Fungi can develop resistance by using efflux pumps, including those from the ATP-binding cassette (ABC) superfamily, to expel antifungal drugs from the cell. nih.gov Some compounds may exert their effect or enhance the activity of other antifungals by inhibiting these pumps.

New heterocyclic compounds derived from quinoline-2-carboxylic acid have been shown to possess antifungal activity against Candida species. ajchem-a.com

Antidiabetic Activity Mechanisms and Molecular Targets (e.g., carbohydrate absorption reduction)

The antidiabetic potential of quinoline derivatives is primarily linked to their ability to inhibit key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. nih.gov These enzymes are critical molecular targets for managing Type 2 Diabetes Mellitus (T2DM) because they break down complex dietary carbohydrates into simpler sugars, like glucose, which are then absorbed into the bloodstream. nih.gov By inhibiting these enzymes, quinoline compounds can delay the digestion and absorption of carbohydrates, which in turn suppresses the sharp increase in blood glucose levels that often occurs after a meal (postprandial hyperglycemia). nih.govnih.gov

Recent studies have highlighted the efficacy of various quinoline hybrids as potent α-glucosidase inhibitors. For instance, a series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole showed significant in vitro α-glucosidase inhibition, with some compounds exhibiting higher potency than the standard drug, acarbose. nih.gov One notable compound from this series, 10c , not only displayed potent competitive inhibition of the enzyme but also demonstrated in vivo antidiabetic effects in rat models, reducing blood glucose levels and improving the architecture of pancreatic islets. nih.gov

Kinetic studies have revealed that certain quinoline-1,3,4-oxadiazole hybrids function as allosteric, non-competitive inhibitors of α-glucosidase. nih.gov This means they bind to a site on the enzyme other than the active catalytic site, inducing a conformational change that reduces the enzyme's efficiency. nih.gov This allosteric inhibition provides a sophisticated mechanism for modulating glucose metabolism. Molecular docking simulations have further elucidated these interactions, showing stable binding of the quinoline hybrids at the allosteric site of the α-glucosidase enzyme. nih.gov

| Compound Type | Enzyme Target | Mechanism of Action | Effect | Reference |

| Quinoline Hybrids | α-glucosidase, α-amylase | Competitive & Non-competitive Inhibition | Delays carbohydrate digestion, reduces postprandial hyperglycemia | nih.govnih.gov |

| Thiomethylacetamide-quinoline derivatives | α-glucosidase | Competitive Inhibition | Reduction of fasting blood glucose | nih.gov |

| Quinoline-1,3,4-oxadiazole hybrids | α-glucosidase | Allosteric (Non-competitive) Inhibition | Modulation of glucose metabolism | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Systems

The biological activities of quinoline carboxylic acids are significantly influenced by the nature and position of substituents on the quinoline ring system.

Influence of Methyl Substituents on Biological Potency and Selectivity

The substitution pattern on the quinoline core is a critical determinant of biological activity. A structure-activity relationship (SAR) study on quinoline carboxylic acid analogs identified the benzo portion of the quinoline ring as one of three principal regions where specific substitutions are required for potent inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. nih.gov

While specific SAR data for the 6,7-dimethyl substitution is not extensively detailed in the provided context, general principles can be inferred. For example, in the development of antibacterial quinolones, modifications at various positions, including the introduction of alkyl groups, have been shown to improve activity against certain pathogens. nih.gov The lipophilicity conferred by substituents like methyl groups can influence membrane transport and binding ability. researchgate.net In one study, the addition of a methyl group to a quinoline carboxylic acid analog was a key feature of a potent anticancer drug candidate. nih.gov The placement of these groups is crucial; for instance, SAR studies on 4-quinolone-3-carboxylic acids showed that 7-monoalkylaminomethyl derivatives exhibited good activities against both Gram-positive and Gram-negative organisms. nih.gov This highlights that the position and nature of the alkyl (methyl) group profoundly impact the compound's biological profile and selectivity.

| Compound/Derivative Class | Substitution | Observed Biological Effect | Reference |

| Brequinar Sodium Analog | 3-methyl-4-quinoline carboxylic acid | Potent inhibition of dihydroorotate dehydrogenase | nih.gov |

| 7-(substituted)-aminomethyl-4-quinolone-3-carboxylic acids | 7-monoalkylaminomethyl | Good activity against Gram-positive and Gram-negative bacteria | nih.gov |

| General Quinolones | Alkylated piperazines | Increased lipophilicity and biological activity | researchgate.net |

Importance of the Carboxylic Acid Moiety for Biological Function

The carboxylic acid group at position C(2) or C(4) of the quinoline scaffold is consistently identified as a crucial pharmacophore for a range of biological activities. nih.govnih.gov SAR studies have demonstrated a strict requirement for the carboxylic acid (or its salt form) for the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). nih.gov

The significance of this moiety lies in its ability to form critical electrostatic interactions with target enzymes. For example, in the binding of the quinoline-based inhibitor brequinar to DHODH, the carboxylate group forms a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47). nih.gov These interactions are essential for anchoring the inhibitor in the enzyme's binding pocket. nih.gov It has also been speculated that the coplanarity and close proximity of the carboxylic acid (COOH) group and the nitrogen atom of the quinoline ring are key to the chelation of divalent metals, a potential molecular mechanism for the anti-inflammatory and cytotoxic activities of these compounds. nih.gov